![molecular formula C32H48O5 B14077114 butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of ZK-15922 involves several steps, starting from the appropriate cyclopropane carboxylic acid derivative. The synthetic route typically includes the following steps:
Formation of the cyclopropane ring: This is achieved through a cyclopropanation reaction.
Introduction of the butyl ester group: This involves esterification of the cyclopropane carboxylic acid.
Formation of the hydroxypent-2-enyl group: This step involves a series of reactions including hydroxylation and alkene formation.
Attachment of the indene derivative: This is achieved through a series of coupling reactions.
化学反应分析
ZK-15922 undergoes several types of chemical reactions:
Oxidation: ZK-15922 can be oxidized to form various oxidized derivatives.
Reduction: Reduction of ZK-15922 can lead to the formation of reduced analogs.
Substitution: ZK-15922 can undergo substitution reactions, particularly at the hydroxyl and ester groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of ZK-15922 .
科学研究应用
ZK-15922 has several scientific research applications:
Chemistry: It is used as a tool compound to study the vitamin D receptor and its interactions with other molecules.
Biology: ZK-15922 is used to investigate the role of the vitamin D receptor in various biological processes, including cell differentiation and immune response.
Medicine: Research on ZK-15922 has implications for the development of new therapies for diseases related to vitamin D receptor dysfunction, such as certain cancers and autoimmune diseases.
Industry: ZK-15922 can be used in the development of new materials and chemical processes that involve the vitamin D receptor .
作用机制
ZK-15922 exerts its effects by binding to the vitamin D receptor and stabilizing it in an antagonistic conformation. This prevents the receptor from interacting with coactivator proteins, thereby inhibiting the activation of target genes. The molecular targets and pathways involved include the vitamin D receptor and its associated signaling pathways .
相似化合物的比较
ZK-15922 is similar to other vitamin D receptor antagonists, such as 1α,25-dihydroxyvitamin D3 and its analogs. ZK-15922 is unique in its ability to stabilize an additional third functional conformation of the vitamin D receptor, which has been described for some agonistic 20-epi analogs. This unique property makes ZK-15922 a valuable tool for studying the vitamin D receptor and its interactions .
Similar compounds include:
1α,25-dihydroxyvitamin D3: A natural hormone that acts as an agonist of the vitamin D receptor.
20-epi analogs of 1α,25-dihydroxyvitamin D3: These compounds also stabilize the vitamin D receptor in unique conformations.
Other synthetic vitamin D receptor antagonists: These compounds share similar mechanisms of action but may differ in their chemical structures and specific interactions with the receptor .
属性
分子式 |
C32H48O5 |
|---|---|
分子量 |
512.7 g/mol |
IUPAC 名称 |
butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C32H48O5/c1-5-6-18-37-30(36)32(16-17-32)29(35)14-9-21(2)26-12-13-27-23(8-7-15-31(26,27)4)10-11-24-19-25(33)20-28(34)22(24)3/h9-11,14,21,25-29,33-35H,3,5-8,12-13,15-20H2,1-2,4H3/t21?,25-,26-,27+,28+,29?,31-/m1/s1 |
InChI 键 |
SPARTCPUGRJFRS-LIPGEKONSA-N |
手性 SMILES |
CCCCOC(=O)C1(CC1)C(C=CC(C)[C@H]2CC[C@@H]3[C@@]2(CCCC3=CC=C4C[C@H](C[C@@H](C4=C)O)O)C)O |
规范 SMILES |
CCCCOC(=O)C1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


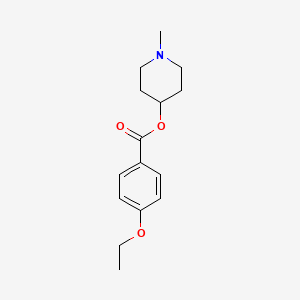
![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)
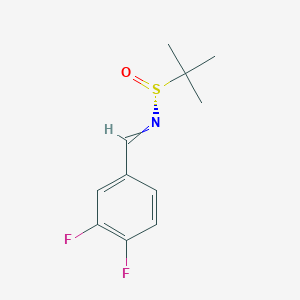
![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)
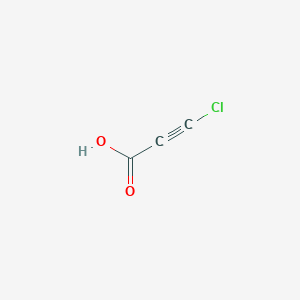
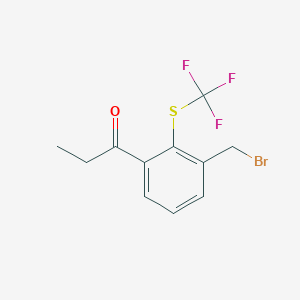

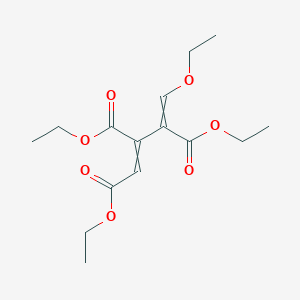
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
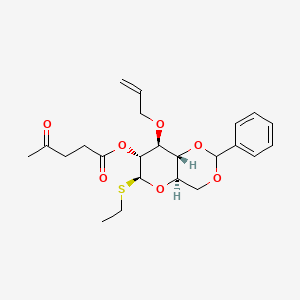


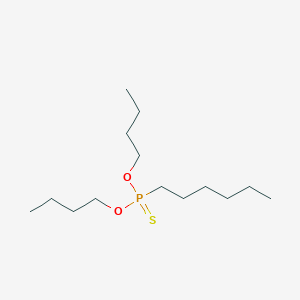
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
